Core Technical Guide: Chemical Structure, Physical Properties, and Mechanistic Pharmacology of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one
Core Technical Guide: Chemical Structure, Physical Properties, and Mechanistic Pharmacology of 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one
Executive Summary
The escalating crisis of multidrug-resistant Gram-negative bacteria necessitates the development of novel therapeutic strategies that disarm pathogens rather than kill them, thereby circumventing traditional evolutionary selection pressures. 4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one is a highly specialized, small-molecule antivirulence agent discovered through high-throughput phenotypic screening[1]. It functions as a potent, targeted inhibitor of DsbB (Disulfide bond B), an essential inner-membrane oxidoreductase responsible for folding virulence factors in Gram-negative bacteria[2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic biology, and the self-validating experimental protocols required to evaluate its pharmacological efficacy.
Chemical Structure and Physical Properties
The pharmacological efficacy of 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one is intrinsically linked to its structural topology. The molecule is rationally designed to mimic endogenous quinones, allowing it to competitively bind to the catalytic transmembrane site of DsbB[1][3].
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Pyridazin-3(2H)-one Core: Acts as the primary pharmacophore. The heterocyclic ring provides the necessary hydrogen bond acceptors (via the carbonyl oxygen) and a stable planar geometry for insertion into the tight DsbB active site[2][4].
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4,5-Dichloro Substitution: The electron-withdrawing chlorine atoms enhance the electrophilicity of the pyridazinone ring while significantly increasing the lipophilicity required to penetrate the bacterial outer membrane and access the inner membrane target[1].
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3-Methylbenzyl Moiety: Provides critical steric bulk. The meta-methyl substitution on the benzyl ring optimizes hydrophobic interactions within the quinone-binding pocket of DsbB, differentiating its potency from less optimized analogs[4].
Table 1: Physicochemical Profile
Quantitative data is based on computed properties for the C12H10Cl2N2O scaffold and structurally analogous pyridazinones[5][6].
| Property | Value | Causality / Relevance in Drug Design |
| IUPAC Name | 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one | Standardized nomenclature for synthesis and cataloging. |
| Molecular Formula | C12H10Cl2N2O | Dictates exact mass and isotopic distribution[6]. |
| Molecular Weight | 269.12 g/mol | <500 Da, adhering strictly to Lipinski’s Rule of 5 for optimal bioavailability[6]. |
| Exact Mass | 268.017 Da | Used for high-resolution mass spectrometry (HRMS) validation during synthesis[6]. |
| Calculated LogP | ~3.1 - 3.8 | High lipophilicity ensures rapid partitioning into the bacterial inner membrane[6]. |
| Topological Polar Surface Area | 32.7 - 34.9 Ų | Low TPSA facilitates excellent membrane permeability and cellular uptake[5][6]. |
Mechanistic Biology: The DsbA-DsbB Pathway
To understand the utility of this compound, one must understand the causality of the DsbA-DsbB electron relay system. In Gram-negative bacteria, many virulence factors (e.g., toxins, adhesins, flagella, secretion systems) require disulfide bonds for structural stability and function[3].
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Oxidation: The periplasmic enzyme DsbA introduces these disulfide bonds into nascent polypeptides, becoming reduced and inactive in the process[2].
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Recycling (The Target): To catalyze further reactions, DsbA must be reoxidized. This is performed by DsbB, an inner-membrane protein with two pairs of redox-active cysteines[2].
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Electron Sink: DsbB transfers the acquired electrons to the membrane-bound quinone pool (ubiquinone under aerobic conditions, menaquinone under anaerobic conditions), effectively linking protein folding to the bacterial electron transport chain[1][2].
4,5-Dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one disrupts this pathway by binding to the quinone-interaction site of DsbB. This prevents electron transfer to the quinone pool, trapping DsbA in its inactive, reduced state, and ultimately causing the misfolding and degradation of virulence factors[1][3].
Electron flow in the DsbA-DsbB pathway and the inhibitory blockade by pyridazinones.
Pharmacology and Target Specificity
A critical challenge in developing antivirulence agents is avoiding off-target effects on the host or beneficial microbiome. The pyridazinone class exhibits remarkable specificity:
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Broad-Spectrum Gram-Negative Activity: It inhibits DsbB homologues across multiple critical priority pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii[1][4].
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High Selectivity: It does not inhibit Mycobacterium tuberculosis VKOR (MtbVKOR), an enzyme that can functionally replace DsbB but lacks structural homology[1]. Furthermore, because DsbB has no structural homologues in eukaryotes, the compound does not interfere with human thioredoxin systems, ensuring a high safety index and minimizing host toxicity[1].
Experimental Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the evaluation of 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one must employ self-validating orthogonal assays. The following protocols combine in vivo phenotypic screening with in vitro biochemical validation to confirm causality[1].
Protocol 1: In Vivo Cell-Based Screening (β-Galactosidase Reporter Assay)
Causality: This assay leverages a mutant β-galactosidase (β-Galdbs) that is inactive when oxidized by the DsbA-DsbB system. Inhibiting DsbB prevents oxidation, rendering β-Galdbs active and capable of cleaving X-Gal to produce a blue pigment. This creates a positive-readout system where blue colonies indicate an active inhibitor[1][4].
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Strain Preparation: Culture an E. coli ΔdsbB mutant strain complemented with a plasmid expressing wild-type E. coli DsbB (EcDsbB) and the β-Galdbs reporter[1].
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Compound Plating: Dispense 4,5-dichloro-2-(3-methylbenzyl)pyridazin-3(2H)-one into agar wells containing M63 minimal medium, 0.2% glucose, and 40 μg/mL X-Gal.
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Incubation: Incubate the plates at 37°C for 24-48 hours.
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Validation (Counter-Screen): In parallel, plate the compound against an E. coli strain expressing MtbVKOR instead of EcDsbB.
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Data Interpretation: A true hit will yield a blue halo in the EcDsbB strain but remain white in the MtbVKOR strain. This differential readout confirms specific target engagement with DsbB rather than non-specific membrane disruption or general toxicity[1].
Self-validating high-throughput screening workflow utilizing counter-screening.
Protocol 2: In Vitro Ubiquinone Reduction Assay
Causality: To unequivocally prove direct target engagement, this cell-free assay measures the DsbB-catalyzed reduction of ubiquinone by tracking the decrease in absorbance at 275 nm, isolating the interaction from cellular confounding factors[4].
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Reagent Assembly: In a quartz cuvette, combine 50 mM sodium phosphate buffer (pH 6.0), 0.1% dodecyl maltoside (DDM) to maintain membrane protein solubility, 10 μM ubiquinone-1 (Q1), and 10 nM purified EcDsbB[1].
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Inhibitor Addition: Add varying concentrations of the pyridazinone compound (e.g., 0.1 μM to 50 μM) and incubate for 5 minutes at room temperature to allow steady-state complex formation.
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Reaction Initiation: Add 20 μM reduced DsbA to initiate the electron transfer cascade.
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Kinetic Readout: Monitor absorbance at 275 nm using a UV-Vis spectrophotometer for 2 minutes. Calculate the initial velocity of ubiquinone reduction to determine the IC50 value.
References
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Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria Source: Nature Chemical Biology (via nih.gov) URL:[Link]
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From Biology to Biotechnology: Disulfide Bond Formation in Escherichia coli Source: IntechOpen URL:[Link]
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Targeting Bacterial Dsb Proteins for the Development of Anti-Virulence Agents Source: MDPI Molecules URL:[Link]
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Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions Source: Journal of Biological Chemistry (via nih.gov) URL:[Link]
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Computed Properties for C12H10Cl2N2O Scaffold (PubChem CID 685663) Source: PubChem (nih.gov) URL:[Link]
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4,5-Dichloro-2-((2-chlorophenyl)methyl)-2,3-dihydropyridazin-3-one (PubChem CID 720233) Source: PubChem (nih.gov) URL:[Link]
Sources
- 1. Compounds targeting disulfide bond forming enzyme DsbB of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Biology to Biotechnology: Disulfide Bond Formation in Escherichia coli | IntechOpen [intechopen.com]
- 3. Inhibition of virulence-promoting disulfide bond formation enzyme DsbB is blocked by mutating residues in two distinct regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4,5-Dichloro-2-((2-chlorophenyl)methyl)-2,3-dihydropyridazin-3-one | C11H7Cl3N2O | CID 720233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-chloro-1-((4-chlorophenyl)carbonyl)-3,5-dimethyl-1H-pyrazole | C12H10Cl2N2O | CID 685663 - PubChem [pubchem.ncbi.nlm.nih.gov]
